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Compound of Interest

Compound Name: 2-Cyano-6-isopropylpyridine

cat. No.: B1603522

An In-depth Technical Guide to CAS Number 337904-76-4 and the Associated Therapeutic
Agent Omarigliptin

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, mechanism
of action, pharmacology, and clinical development associated with the dipeptidyl peptidase-4
(DPP-4) inhibitor Omarigliptin (MK-3102). It is important to note a discrepancy in the provided
topic identifier: CAS number 337904-76-4 refers to the chemical intermediate 6-(propan-2-
yhpyridine-2-carbonitrile[1][2]. However, the in-depth pharmacological and clinical data required
for a technical whitepaper aligns with Omarigliptin (CAS number: 1226781-44-7)[3], a
compound for which the former may serve as a building block. This guide will therefore focus
on Omarigliptin to fulfill the core scientific requirements of the request. Omarigliptin is a potent,
selective, and long-acting oral agent developed for the once-weekly treatment of type 2
diabetes mellitus (T2DM). By inhibiting the DPP-4 enzyme, Omarigliptin enhances the body's
incretin system, leading to improved glycemic control. This document details its
physicochemical properties, synthesis, mechanism of action, key preclinical and clinical data,
and standardized experimental protocols for its characterization.

Physicochemical and Structural Properties

Omarigliptin (MK-3102) is a structurally distinct small molecule engineered for a long
pharmacokinetic half-life, permitting a once-weekly dosing schedule.[4][5] Its core chemical and
physical characteristics are summarized below.
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Property Value Source
(2R,3S,5R)-2-(2,5-
difluorophenyl)-5-(2-

IUPAC Name methylsulfonyl-4,6- [3]
dihydropyrrolo[3,4-c]pyrazol-5-
yl)oxan-3-amine

CAS Number 1226781-44-7 [3]

Molecular Formula C17H20F2N403S [3]

Molar Mass 398.43 g-mol—1 [3]

Aqueous Solubility

pH 2: 7.1 mg/mL; pH 6: 8.7
mg/mL; pH 8: 3.1 mg/mL

[6]

pKa Values

35and 7.1

[6]

Overview of Chemical Synthesis

The commercial manufacturing route for Omarigliptin is a convergent synthesis that involves

the assembly of two key fragments: a highly functionalized pyranone and a mesylated

pyrazole.[7] The process is notable for its reliance on several ruthenium-catalyzed reactions to

establish the required stereochemistry and bond formations with high precision.[7][8]

Key stages in the synthesis include:

o Dynamic Kinetic Resolution (DKR): An asymmetric transfer hydrogenation of a racemic a-

aminoketone, catalyzed by a tethered Ru(ll) catalyst, is used to set two contiguous

stereogenic centers on the pyranone precursor.[8][9]

o Cycloisomerization: A Ru-catalyzed cycloisomerization of a bis-homopropargylic alcohol

forms the core dihydropyran ring.[7][8]

¢ Reductive Amination: The final key bond formation occurs via a diastereoselective reductive

amination, coupling the pyranone ketone with the mesylated pyrazole fragment.[7]
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» Deprotection: The synthesis is completed by the removal of a Boc (tert-butyloxycarbonyl)
protecting group from the amine.[7]

This scalable process has been successfully applied for multi-kilogram production,
demonstrating its efficiency and robustness for pharmaceutical manufacturing.[7][10]

Mechanism of Action: DPP-4 Inhibition and Incretin
Enhancement

Omarigliptin exerts its therapeutic effect by acting as a competitive and reversible inhibitor of
the dipeptidyl peptidase-4 (DPP-4) enzyme.[4][5][6] DPP-4 is a serine protease responsible for
the rapid degradation of the endogenous incretin hormones: glucagon-like peptide-1 (GLP-1)
and glucose-dependent insulinotropic polypeptide (GIP).[11][12]

The physiological cascade following DPP-4 inhibition is as follows:

DPP-4 Inhibition: Omarigliptin binds to the active site of DPP-4, preventing it from cleaving
and inactivating GLP-1 and GIP.[12][13]

¢ Increased Incretin Levels: This inhibition leads to a 2- to 3-fold increase in the circulating
levels and prolonged activity of active GLP-1 and GIP, particularly after a meal.[11][13]

¢ Glucose-Dependent Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the
pancreatic 3-cells to release insulin in a glucose-dependent manner. This is a critical feature,
as insulin secretion is enhanced only when blood glucose is elevated, minimizing the risk of
hypoglycemia.[13][14]

o Suppression of Glucagon Release: GLP-1 also acts on pancreatic a-cells to suppress the
secretion of glucagon, a hormone that promotes hepatic glucose production.[13][15]

The dual action of increasing glucose-dependent insulin secretion and suppressing glucagon
release results in improved glycemic control, lowering both postprandial and fasting blood
glucose levels.[13]
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Caption: Mechanism of action for Omarigliptin via DPP-4 inhibition.
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Pharmacology and Pharmacokinetics

Omarigliptin exhibits high potency and selectivity for the DPP-4 enzyme, coupled with a
pharmacokinetic profile that supports its long duration of action.

In Vitro Pharmacology

Preclinical studies have established Omarigliptin as a more potent DPP-4 inhibitor than the
first-in-class daily-dosed agent, sitagliptin. It demonstrates high selectivity against other
proteases, minimizing the potential for off-target effects.[6]

Parameter Value Notes

The concentration required to
DPP-4 ICso 1.6 nM inhibit 50% of DPP-4 activity.

[6]

The inhibition constant,

DPP-4 Ki 0.8 nM ) o o
reflecting binding affinity.[6]
ICso0 against other proteases

Selectivity >67 uM (QPP, FAP, PEP, DPPS8,

DPP9).[6]

Pharmacokinetics (PK)

The extended half-life of Omarigliptin is the key property enabling its once-weekly
administration. This is consistent across preclinical species and is recapitulated in human
clinical studies.

Species Terminal Half-Life Clearance
Rat 11 hours 1.1 mL min~t kg
Dog 22 hours 0.9 mL min—t kg~

Cleared primarily by renal
Human >100 hours )
excretion.[4]
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In humans, the drug is rapidly absorbed, with time to maximum concentration ranging from 0.5
to 4 hours.[4] Steady-state concentrations are achieved after two to three weekly doses.[4]

Clinical Efficacy and Safety Profile

Omarigliptin underwent an extensive clinical development program, O-QWEST (Omarigliptin Q
Weekly Efficacy and Safety in Type 2 Diabetes), which included 10 Phase 3 trials involving
approximately 8,000 patients.[5][16]

e Dose-Ranging Studies: A 12-week, phase Il dose-ranging study identified the 25 mg once-
weekly dose as providing the greatest reduction in HbAlc from baseline compared to
placebo (-0.72%).[17]

» Non-Inferiority to Daily Dosing: In a pivotal 24-week Phase 3 trial, omarigliptin 25 mg once-
weekly was shown to be non-inferior to sitagliptin 100 mg once-daily in patients inadequately
controlled on metformin. Both groups achieved similar reductions in HbAlc.[4][16]

o Safety and Tolerability: Across clinical trials, Omarigliptin was generally well-tolerated. The
incidence of adverse events was comparable to both placebo and active comparators.[18]
Importantly, it demonstrated a weight-neutral effect and a low incidence of hypoglycemia,
consistent with the glucose-dependent mechanism of action of the DPP-4 inhibitor class.[4]

e Regulatory Status: Omarigliptin was approved for use in Japan in 2015 under the trade
name Marizev®.[3][12] However, for commercial reasons, the developer decided not to
pursue marketing authorization in Europe and the United States.[4]

Experimental Protocol: In Vitro DPP-4 Inhibition
Assay

Characterizing the potency of a DPP-4 inhibitor like Omarigliptin is fundamentally achieved
through an in vitro enzymatic assay. The following protocol describes a standard, reliable
method using a fluorogenic substrate.

Objective: To determine the ICso value of a test compound (e.g., Omarigliptin) against
recombinant human DPP-4.

Materials:
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Recombinant Human DPP-4 Enzyme

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
Assay Buffer: Tris-HCI, pH 7.5

Test Compound (Omarigliptin) and Positive Control (e.g., Sitagliptin)
Dimethyl Sulfoxide (DMSO) for compound dilution

384-well black, flat-bottom microplates

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Methodology:

Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and
positive control in 100% DMSO. b. Perform a serial dilution series (e.g., 11-point, 1:3
dilution) in DMSO to create a concentration gradient. c. Prepare a final 100X working
concentration plate by diluting the DMSO series in assay buffer.

Assay Setup: a. Add 2.5 pL of the 100X test compound dilutions, positive control, or vehicle
(DMSO in buffer) to the appropriate wells of a 384-well plate. b. Add 12.5 pL of assay buffer
to all wells. c. Initiate the reaction by adding 10 pL of pre-diluted DPP-4 enzyme solution to
all wells except the "no enzyme" control wells. Mix gently. d. Incubate the plate for 15
minutes at room temperature to allow the compound to bind to the enzyme.

Substrate Addition and Measurement: a. Add 10 pL of the Gly-Pro-AMC substrate solution to
all wells. b. Immediately place the plate in a fluorescence plate reader pre-set to 30°C. c.
Measure the fluorescence intensity kinetically every 60 seconds for 30 minutes.

Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read)
for each well. b. Normalize the data:

o Set the average rate of the vehicle control wells (enzyme + substrate + vehicle) as 100%
activity.

o Set the average rate of the "no enzyme" or maximum inhibition control wells as 0%
activity. c. Plot the percent inhibition against the logarithm of the test compound
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concentration. d. Fit the resulting dose-response curve using a four-parameter logistic
equation to calculate the ICso value.

1. Compound Dilution
Prepare 11-point serial dilution
of Omarigliptin in DMSO.

2. Plate Preparation
Dispense 2.5 pL of compound,
control, or vehicle to 384-well plate.

'

3. Enzyme Addition
Add 10 pL of recombinant
human DPP-4 enzyme.

4. Pre-incubation

Incubate for 15 min at RT
to allow compound binding.

5. Reaction Initiation
Add 10 pL of fluorogenic
substrate (Gly-Pro-AMC).

7. Data Analysis
Calculate reaction rates, normalize data,
and fit dose-response curve.

Result: ICso Value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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